Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in pharmaceutical research.
According to the Globally Harmonized System of Classification, methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is classified as an irritant. This classification highlights the need for proper handling and safety precautions when working with this compound in laboratory environments .
The synthesis of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves several key steps:
The reaction conditions can vary depending on the specific method employed, but optimizing parameters such as temperature, time, and concentration can significantly enhance yield and purity. Industrial production may leverage continuous flow reactors for improved efficiency and sustainability .
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has a molecular formula of C6H9N3O2 and a molecular weight of approximately 155.16 g/mol. The structural representation can be described using the following SMILES notation: COC(=O)C1=C(N)C=NN1C
.
The compound features a pyrazole ring with an amino group at position 4 and a carboxylate group at position 5, contributing to its reactivity and biological activity. The InChI string for this compound is: InChI=1S/C6H9N3O2/c1-4-11-7(6(12)13-3)5(2)10-11/h4,9H2,1-3H3
.
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving desired products while minimizing by-products. Reaction monitoring through techniques like thin-layer chromatography can help evaluate progress.
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride's mechanism of action primarily involves its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
The compound may act as an enzyme inhibitor or receptor modulator, influencing biological processes such as inflammation or cancer progression. Detailed studies often employ molecular docking techniques to elucidate binding affinities and interactions at the molecular level .
Research indicates that modifications to the pyrazole structure can enhance potency against specific targets, making it a valuable scaffold in drug design .
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically appears as a white to off-white crystalline solid. Its melting point and solubility characteristics are essential for practical applications in laboratories.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its irritant properties. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications .
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several significant applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2